N-(3,4-Dimethoxy-benzyl)-propionamide
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Overview
Description
N-(3,4-Dimethoxy-benzyl)-propionamide is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxy-benzyl)-propionamide typically involves the reaction of 3,4-dimethoxybenzylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,4-Dimethoxybenzylamine+Propionyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxy-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(3,4-dimethoxy-benzyl)-propylamine.
Substitution: Formation of nitrated or halogenated derivatives of the benzyl group.
Scientific Research Applications
N-(3,4-Dimethoxy-benzyl)-propionamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxy-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxy-benzyl)-acetamide: Similar structure with an acetamide group instead of a propionamide group.
N-(3,4-Dimethoxy-benzyl)-butyramide: Similar structure with a butyramide group instead of a propionamide group.
3,4-Dimethoxybenzylamine: The parent amine without the amide group.
Uniqueness
N-(3,4-Dimethoxy-benzyl)-propionamide is unique due to the presence of the propionamide group, which can influence its chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
65609-26-9 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-12(14)13-8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,4,8H2,1-3H3,(H,13,14) |
InChI Key |
NVKFZFFKSDIGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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